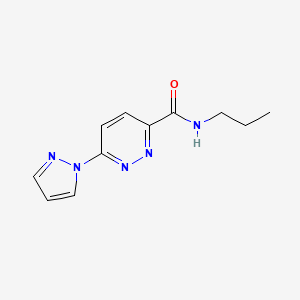
N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that features a pyridazine ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar pyrazole structures have been reported to interact with various targets such as acetylcholinesterase (ache) and cyclin-dependent kinase 2 (cdk2) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Pyrazole derivatives have been shown to inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms . Pyrazole derivatives have also been reported to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Pyrazole derivatives have been associated with the cholinergic nervous system pathway due to their interaction with ache . They may also affect the cell cycle regulation pathway due to their interaction with CDK2 .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative and introducing a pyrazole moiety through cyclization reactions.
Direct C-H Arylation: Another method involves the direct C-H arylation of pyridazine with pyrazole derivatives using palladium catalysts.
Industrial Production Methods: Industrial production often involves multi-step synthesis with high yields and purity. The process typically includes:
Raw Material Preparation: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the N-propyl group but shares the core structure.
N-propyl-6-(1H-pyrazol-1-yl)pyrimidine-3-carboxamide: Similar structure with a pyrimidine ring instead of a pyridazine ring.
N-propyl-6-(1H-pyrazol-1-yl)pyrazine-3-carboxamide: Similar structure with a pyrazine ring instead of a pyridazine ring.
Uniqueness:
- The presence of the N-propyl group in N-propyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can influence its biological activity and chemical reactivity.
- The pyridazine ring provides unique electronic properties compared to pyrimidine and pyrazine rings, potentially leading to different biological effects.
Properties
IUPAC Name |
N-propyl-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-6-12-11(17)9-4-5-10(15-14-9)16-8-3-7-13-16/h3-5,7-8H,2,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXYRZUGMAGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
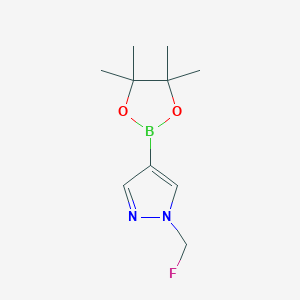
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)
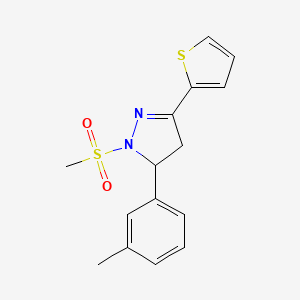
![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
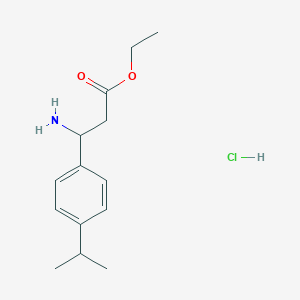
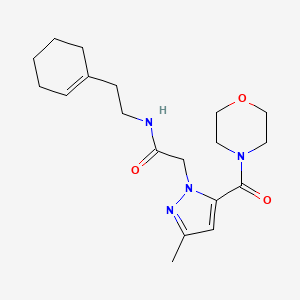
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
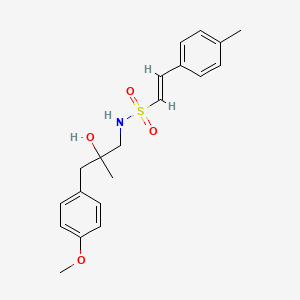
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


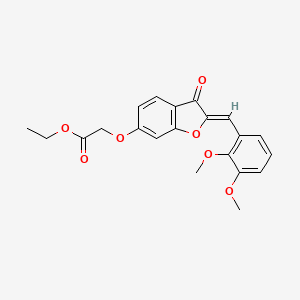

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
